molecular formula C11H7N3O4 B11764075 2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid CAS No. 928707-76-0

2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid

Cat. No.: B11764075
CAS No.: 928707-76-0
M. Wt: 245.19 g/mol
InChI Key: QYALMFITBBBPSM-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)pyrimidine-5-carboxylic Acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a nitrophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid typically involves the condensation of a 3-nitrobenzaldehyde with a pyrimidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)pyrimidine-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-(3-Nitrophenyl)pyrimidine-5-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can interact with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)pyrimidine-5-carboxylic Acid: Similar structure but with the nitro group in the para position.

    2-(3-Aminophenyl)pyrimidine-5-carboxylic Acid: Similar structure but with an amino group instead of a nitro group.

    2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness: 2-(3-Nitrophenyl)pyrimidine-5-carboxylic Acid is unique due to the presence of the nitrophenyl group in the meta position, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its para and ortho counterparts.

Properties

CAS No.

928707-76-0

Molecular Formula

C11H7N3O4

Molecular Weight

245.19 g/mol

IUPAC Name

2-(3-nitrophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7N3O4/c15-11(16)8-5-12-10(13-6-8)7-2-1-3-9(4-7)14(17)18/h1-6H,(H,15,16)

InChI Key

QYALMFITBBBPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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